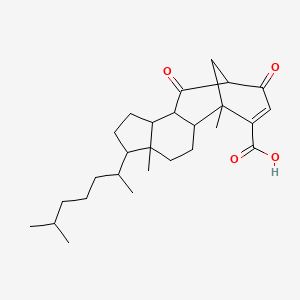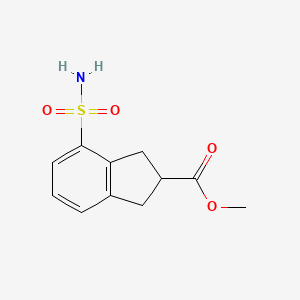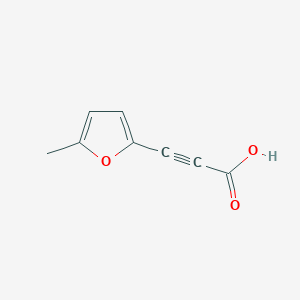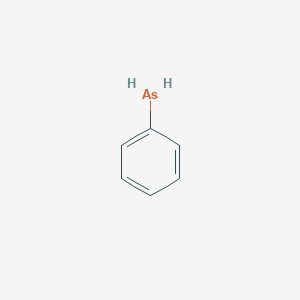![molecular formula C8H7N3 B13959415 8H-pyrimido[4,5-c]azepine CAS No. 62376-38-9](/img/structure/B13959415.png)
8H-pyrimido[4,5-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-pyrimido[4,5-c]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a pyrimidine ring. This structure is of significant interest due to its potential pharmacological and therapeutic applications. The compound is known for its diverse biological activities, making it a valuable subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrimido[4,5-c]azepine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-1-oxo-2-phenyl-5-(pyrrolidin-1-yl)-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile . This precursor undergoes various cyclization reactions to form the desired azepine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactions and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 8H-pyrimido[4,5-c]azepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
8H-pyrimido[4,5-c]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an anti-inflammatory agent.
Medicine: Research has shown that derivatives of this compound exhibit significant antifungal activity.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8H-pyrimido[4,5-c]azepine involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . The compound’s structure allows it to interact with specific enzymes and receptors, disrupting normal cellular processes in pathogens.
Comparison with Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Comparison: 8H-pyrimido[4,5-c]azepine is unique due to its seven-membered azepine ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and has been shown to have significant anti-inflammatory and antifungal properties .
Properties
CAS No. |
62376-38-9 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8H-pyrimido[4,5-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-7-4-10-6-11-8(7)5-9-3-1/h1-6,9H |
InChI Key |
VJEMZFPKYVTKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


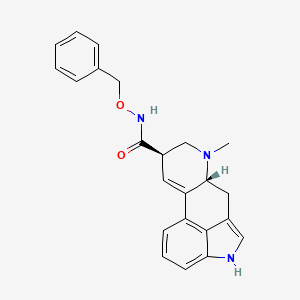
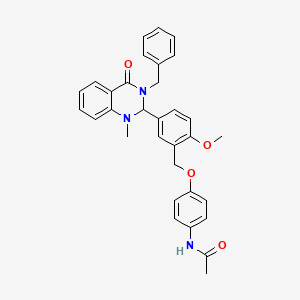
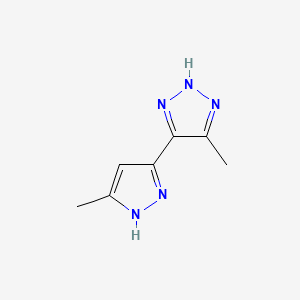

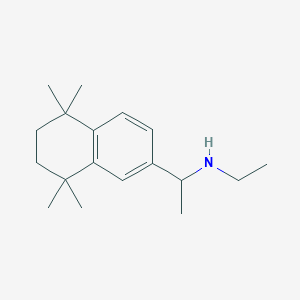
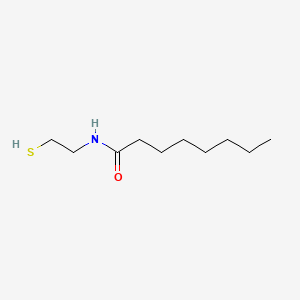


![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
